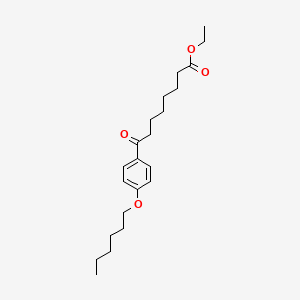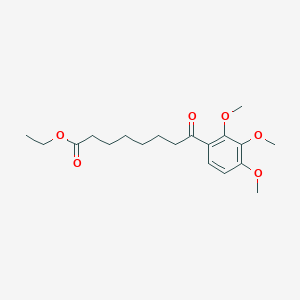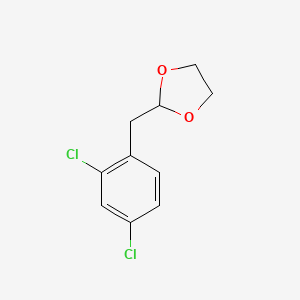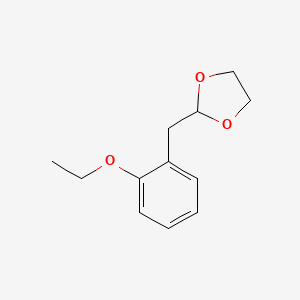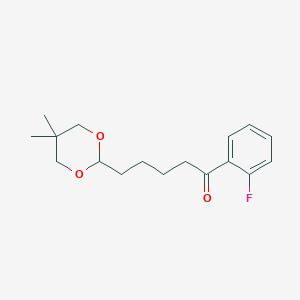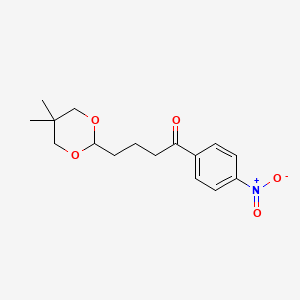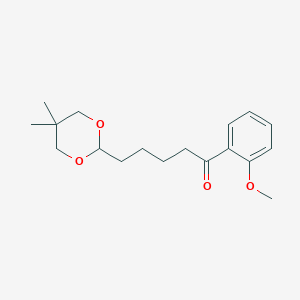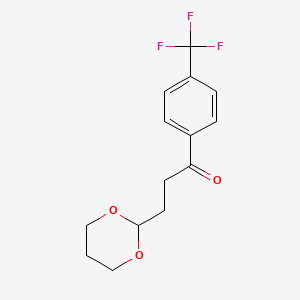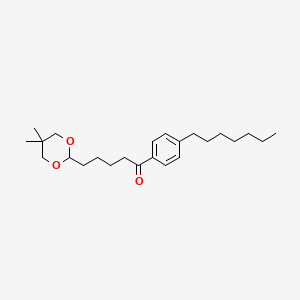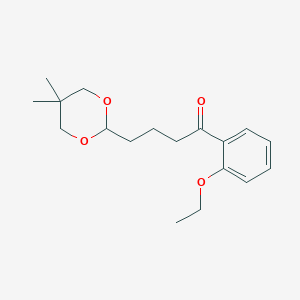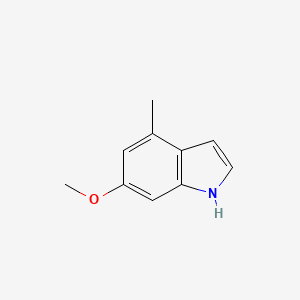
6-Methoxy-4-methyl-1H-indole
Vue d'ensemble
Description
“6-Methoxy-4-methyl-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring, with a methoxy group (-OCH3) attached at the 6th position and a methyl group (-CH3) at the 4th position . The exact 3D structure may require computational chemistry techniques for accurate determination.
Applications De Recherche Scientifique
Antioxidant and Cytotoxicity Properties
- Derivatives of 6-methoxytetrahydro-β-carboline, including compounds with structures similar to 6-Methoxy-4-methyl-1H-indole, exhibit moderate antioxidant properties. These compounds were prepared via the Maillard reaction using food flavors and 5-methoxytryptamine. Among them, VAN showed the highest antioxidant activity with the least cytotoxic activities on non-tumorous cell lines, suggesting potential for safe antioxidative applications (Goh et al., 2015).
Molecular Characterization and Synthesis Optimization
- Mass spectrometry (LC-MS-MS) was utilized to optimize the Maillard reaction conditions for synthesizing new 6-methoxy-tetrahydro-β-carboline derivatives. This study provides insights into the synthesis process and characterization of compounds similar to this compound, facilitating further research and application in various fields (Goh et al., 2015).
Molecular Structure Analysis
- Investigations into the molecular structure of compounds related to this compound reveal insights into the planarity and electron delocalization of the indole moiety. These structural details are crucial for understanding the chemical behavior and potential applications of such compounds (Mukhopadhyyay et al., 1998).
Antimicrobial Properties
- Some indole derivatives, which include structures similar to this compound, have shown promising antimicrobial potential. These findings suggest the possibility of utilizing such compounds in developing new antimicrobial agents (Kalshetty et al., 2012).
Nanoliposome Encapsulation for Antitumoral Applications
- A study on the encapsulation of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate in nanoliposomes demonstrated its potential as an antitumoral agent. This approach highlights the potential of using nanotechnology to enhance the delivery and efficacy of compounds like this compound in cancer treatment (Abreu et al., 2011).
Orientations Futures
Indole derivatives, including “6-Methoxy-4-methyl-1H-indole”, have immense potential for exploration in various therapeutic applications due to their diverse biological activities . Future research could focus on elucidating the specific biological activities, mechanisms of action, and potential therapeutic applications of “this compound”.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 6-methoxy-4-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the production of reactive oxygen species and inflammation . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, they can downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . The downstream effects of these interactions are likely to be complex and depend on the specific context of the biological system.
Result of Action
Indole derivatives are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It is known that the optimal conditions for the synthesis of certain indole derivatives include specific temperatures and ph levels These factors could potentially influence the action of this compound
Propriétés
IUPAC Name |
6-methoxy-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8(12-2)6-10-9(7)3-4-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIKXCCZQGDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646477 | |
| Record name | 6-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-27-7 | |
| Record name | 6-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



